molecular formula C14H26O3 B8223532 13-Oxotetradecanoic acid CAS No. 2389-02-8

13-Oxotetradecanoic acid

Cat. No.: B8223532
CAS No.: 2389-02-8
M. Wt: 242.35 g/mol
InChI Key: YPWBYMBZGDPMOZ-UHFFFAOYSA-N
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Description

13-Oxotetradecanoic acid is a long-chain fatty acid with the molecular formula C14H26O3 It is characterized by the presence of an oxo group at the 13th carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Multi-step Synthesis: One common method involves the multi-step synthesis starting from tridecanedioic acid, 2-acetyl-, 1,13-dimethyl ester.

    Reagents and Conditions: The synthesis typically involves reagents like sodium hydride, tetrahydrofuran, dimethylformamide, and concentrated hydrochloric acid.

Industrial Production Methods: Industrial production methods for 13-Oxotetradecanoic acid are not well-documented in the literature. the multi-step synthesis approach mentioned above can be scaled up for industrial applications with appropriate modifications to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 13-Oxotetradecanoic acid can undergo oxidation reactions, where the oxo group can be further oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols, specifically converting the oxo group to a hydroxyl group.

    Substitution: It can participate in substitution reactions where the oxo group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted fatty acids depending on the nucleophile used.

Scientific Research Applications

13-Oxotetradecanoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the context of metabolic disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 13-Oxotetradecanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes involved in fatty acid metabolism, influencing their activity.

    Pathways: It can modulate metabolic pathways, particularly those related to lipid metabolism, by acting as a substrate or inhibitor for specific enzymes.

Comparison with Similar Compounds

Uniqueness: 13-Oxotetradecanoic acid is unique due to the position of its oxo group, which influences its reactivity and interactions with biological molecules. This positional difference can lead to distinct biological activities and applications compared to other similar compounds.

Properties

IUPAC Name

13-oxotetradecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O3/c1-13(15)11-9-7-5-3-2-4-6-8-10-12-14(16)17/h2-12H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWBYMBZGDPMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332381
Record name 13-Oxotetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2389-02-8
Record name 13-Oxotetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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